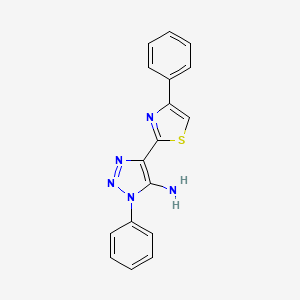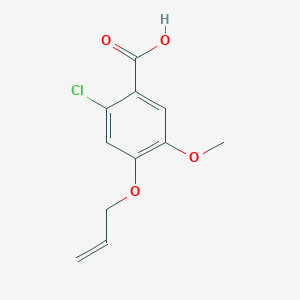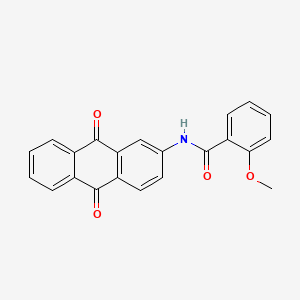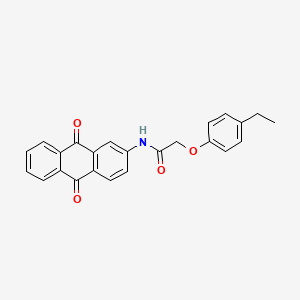
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine (DEMSP) is a piperazine derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DEMSP is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of enzymes and the modulation of signaling pathways. This compound has been shown to inhibit the activity of several enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been shown to modulate signaling pathways such as the MAPK and NF-kB pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses. This compound has also been shown to reduce inflammation and oxidative stress. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine in lab experiments is its versatility. This compound can be used in various fields such as medicine, agriculture, and material science. This compound is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine. In medicine, further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in clinical trials. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for insecticidal, fungicidal, and herbicidal purposes. In material science, further studies are needed to explore the potential applications of this compound as a crosslinking agent and precursor for the synthesis of metal sulfides.
Méthodes De Synthèse
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with ethyl chloroformate and dimethyl sulfone. The resulting intermediate is then reacted with diethyl sulfate to obtain this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been shown to have insecticidal and fungicidal properties. This compound has also been studied as a potential herbicide and growth regulator.
In material science, this compound has been used as a crosslinking agent for polymers and as a precursor for the synthesis of metal sulfides.
Propriétés
IUPAC Name |
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O6S2/c1-5-17-9-10(18-6-2)12(20(4,15)16)8-7-11(9)19(3,13)14/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNJNCVPTOYMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(N(CCN1S(=O)(=O)C)S(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)


![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)

![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)


![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)
![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)